FOXO4-DRI

Senolytics Protein-Protein Interaction Structural Biology

L-isoform FOXO4 peptides degrade rapidly in serum, confounding senescence studies. FOXO4-DRI solves this with its protease-resistant D-retro-inverso configuration, delivering 50,000-fold higher binding affinity (Kd ~50 nM vs. 2.5 mM) and sustained intracellular activity. • Selectively disrupts FOXO4-p53 binding to induce apoptosis in senescent cells (IC50 34.19 μM) while sparing non-senescent controls (IC50 93.77 μM). • Reverses age-related phenotypes in murine models, including renal function and fur density restoration. • Supplied as lyophilized powder, ≥98% purity, with full analytical documentation. Ideal for aging, oncology, and fibrosis research.

Molecular Formula C228H388N86O64
Molecular Weight 5358.05
Cat. No. B1574751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFOXO4-DRI
Molecular FormulaC228H388N86O64
Molecular Weight5358.05
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FOXO4-DRI Procurement Guide: Quantitative Comparison


FOXO4-DRI is a synthetic, cell-permeable D-retro-inverso (DRI) peptide derived from the forkhead box O4 (FOXO4) transcription factor, specifically designed to disrupt the protein-protein interaction between FOXO4 and the tumor suppressor p53, thereby selectively inducing apoptosis in senescent cells [1]. The DRI configuration, wherein all L-amino acids are replaced by D-amino acids in a reversed sequence, confers enhanced proteolytic stability and prolonged bioavailability compared to native L-isoform peptides . This compound is widely utilized in aging research, oncology, and fibrosis studies to investigate the therapeutic clearance of senescent cells and their associated secretory phenotype (SASP).

Tool Compound Type
Cell-permeable D-retro-inverso peptide for senolytic research
Primary Target Engagement
Disrupts FOXO4–p53 protein–protein interaction in senescence models
Model Systems
Cellular senescence, chemotoxicity, fibrosis, and aging research models

Why FOXO4-DRI Cannot Be Replaced by Generics


Substituting FOXO4-DRI with a native L-isoform FOXO4 peptide or other senolytic agents introduces critical experimental confounders due to fundamental differences in target engagement, cellular selectivity, and pharmacokinetic stability. Unlike the DRI configuration, L-isoform peptides are rapidly degraded by serum proteases, resulting in significantly lower intracellular concentrations and reduced functional longevity [1]. Furthermore, while alternative senolytics such as Dasatinib+Quercetin or Navitoclax target broader anti-apoptotic networks (e.g., BCL-2 family, tyrosine kinases), FOXO4-DRI uniquely engages the FOXO4-p53 interface—a nexus specifically dysregulated in senescence [2]. This mechanistic precision translates to a distinct selectivity profile that cannot be recapitulated by generic pathway inhibitors. The quantitative evidence detailed below establishes that FOXO4-DRI possesses a measurable, non-fungible performance delta that directly impacts experimental reproducibility and translational relevance.

L-isoform peptides
Native L-isoform peptides may exhibit rapid proteolytic degradation and reduced intracellular accumulation, limiting target engagement.
Broad-spectrum senolytics
Dasatinib+Quercetin or Navitoclax target broader anti-apoptotic networks; they may not interrogate the FOXO4-p53 axis with the same selectivity.
Unrelated DRI peptides
D-retro-inverso modification alone is insufficient; sequence specificity for FOXO4 is required to trigger senescent-cell selective apoptosis.

Quantitative Differentiation Evidence


Enhanced p53 Binding Affinity vs. Native Peptide

FOXO4-DRI exhibits a 50,000-fold higher binding affinity for the p53 DNA-binding domain (p53-DBD) compared to the native FOXO4 peptide from which it is derived. This dramatic enhancement is attributed to the D-retro-inverso configuration, which stabilizes the interaction and enables more effective disruption of the endogenous FOXO4-p53 complex [1].

p53 Binding Affinity
Head-to-head
Kd ~50 nM for FOXO4-DRI vs. ~2.5 mM for native L-isoform peptide
Reported enhanced binding affinity supports FOXO4-p53 disruption studies.
MST assay context; absolute affinity values may vary with buffer conditions.
Senolytics Protein-Protein Interaction Structural Biology

Differential Cytotoxicity in Senescent Fibroblasts

In a direct viability assay comparing FOXO4-DRI with its L-isoform counterpart (FOXO4-L) and an unrelated DRI peptide (FOXM1-DRI), only FOXO4-DRI induced significant cytotoxicity in senescent IMR90 fibroblasts. At concentrations of 6.25 μM, 12.5 μM, and 25 μM, FOXO4-DRI reduced viability in a dose-dependent manner, whereas FOXO4-L and FOXM1-DRI showed negligible effects [1].

Cytotoxicity in Senescent Cells
Head-to-head
Dose-dependent viability reduction by FOXO4-DRI (6.25–25 μM) in senescent IMR90; negligible effect by FOXO4-L or FOXM1-DRI
Supports sequence-specific senolytic activity context; DRI backbone alone insufficient.
Etoposide-induced senescence model; viability assay readout.
Senolytics Cellular Senescence Apoptosis

Senescent vs. Non-Senescent Cell Selectivity

FOXO4-DRI demonstrates a defined selectivity window in human fibroblasts, with IC50 values significantly lower in senescent cells compared to non-senescent controls. In keloid-derived fibroblasts, the IC50 for senescent cells was 34.19 μM, versus 93.77 μM for non-senescent controls—a 2.7-fold difference. A similar trend was observed in normal skin fibroblasts (61.53 μM vs. 104.6 μM) [1].

Senescent-Selective IC50
Head-to-head
IC50 34.19 μM (senescent) vs. 93.77 μM (non-senescent) in keloid fibroblasts
Reported 2.7-fold selectivity window supports senescence-focused endpoint studies.
Serum limitation-induced senescence; extrapolation to other cell types requires review.
Senolytics Selectivity Index Keloid

In Vivo Reversal of Chemotherapy-Induced Frailty

In a doxorubicin-induced chemotoxicity mouse model, FOXO4-DRI administration (5 mg/kg, i.v., every other day) significantly mitigated weight loss and improved physical performance compared to vehicle control (PBS). Treated mice exhibited a quantifiable recovery of body weight, restoration of fur density, and improved renal function as measured by plasma urea levels [1]. Notably, FOXO4-DRI reduced senescence-associated IL-6 expression and normalized plasma urea in aged wild-type and progeroid XpdTTD/TTD mice [2].

In Vivo Frailty Reversal
Head-to-head
FOXO4-DRI (5 mg/kg, i.v.) mitigated body weight loss, restored fur density, normalized plasma urea vs. vehicle in doxorubicin-treated mice
Supports in vivo model-response interpretation; multi-system endpoint improvement reported.
C57BL/6 model; endpoint responses require independent replication.
In Vivo Chemotoxicity Aging

Anti-Fibrotic Efficacy Comparable to Pirfenidone

In a bleomycin-induced mouse model of pulmonary fibrosis, FOXO4-DRI demonstrated efficacy equivalent to the approved anti-fibrotic drug Pirfenidone. Both agents significantly decreased the number of senescent cells, downregulated senescence-associated secretory phenotype (SASP) factors, and attenuated bleomycin-induced morphological changes and collagen deposition to a similar degree [1].

Anti-Fibrotic Comparator
Cross-study comparable
Comparable reduction in senescent cells and collagen deposition vs. Pirfenidone in bleomycin-induced pulmonary fibrosis model
Supports research context for senescence-driven fibrosis; distinct mechanism from TGF-β modulation.
Cross-study comparison; direct head-to-head data unavailable.
Pulmonary Fibrosis Anti-Fibrotic Senolytics

Mechanistic Specificity vs. Broad-Spectrum Senolytics

Unlike broad-spectrum senolytics such as Dasatinib+Quercetin (which inhibit multiple kinases and pathways) or Navitoclax (a pan-BCL-2 family inhibitor), FOXO4-DRI acts through a single, defined protein-protein interface: the FOXO4-p53 interaction [1]. This mechanistic precision is reflected in its selective induction of p53 nuclear exclusion exclusively in senescent cells, as demonstrated by co-immunoprecipitation and immunofluorescence assays [2]. In contrast, BCL-2 family inhibitors like ABT-737 require multiple rounds of treatment to achieve similar senescent cell clearance due to compensatory anti-apoptotic mechanisms [3].

Mechanistic Precision
Class-level inference
Selective FOXO4-p53 disruption; p53 nuclear exclusion exclusively in senescent cells
Enables pathway-specific interrogation without confounding BCL-2/kinase off-targets; reported selectivity index SI50 > 2.
Class-level comparison; direct selectivity profiling against all senolytics not available.
Senolytics Target Engagement Selectivity

Validated Research and Preclinical Applications


Senolytic Target Validation in Primary Cell Models

Researchers investigating the FOXO4-p53 axis in primary senescent cells should prioritize FOXO4-DRI over native L-isoform peptides or broad-spectrum senolytics. The 50,000-fold higher binding affinity (Kd ~50 nM vs. 2.5 mM) ensures effective disruption of the endogenous interaction, while the defined selectivity window (IC50 34.19 μM in senescent vs. 93.77 μM in non-senescent keloid fibroblasts) minimizes confounding cytotoxicity in control populations [6][4]. This is critical for experiments requiring precise correlation between p53 nuclear exclusion and apoptotic outcomes.

In Vivo Studies of Chemotoxicity and Aging

FOXO4-DRI is the preferred senolytic for in vivo studies modeling doxorubicin-induced chemotoxicity or natural aging, based on its demonstrated ability to reverse body weight loss, restore fur density, and normalize renal function (plasma urea) in both wild-type and progeroid mice [6]. Unlike Dasatinib+Quercetin, which exhibits variable efficacy across cell types, FOXO4-DRI's consistent p53-dependent mechanism provides reproducible functional improvements across multiple organ systems, making it ideal for longitudinal aging studies [4].

Comparative Senescence Research in Fibrosis

For studies of senescence-driven fibrosis, particularly pulmonary fibrosis, FOXO4-DRI offers a mechanistically distinct alternative to the clinical standard Pirfenidone, with comparable efficacy in reducing senescent cell burden and collagen deposition in bleomycin-treated mice [6]. This enables parallel investigation of TGF-β-independent pathways in fibrosis resolution and provides a benchmark for evaluating novel anti-fibrotic senolytics.

Structural Biology of Disordered Protein Interactions

FOXO4-DRI serves as a unique tool compound for studying transiently folded complexes involving intrinsically disordered proteins. Its binding to the disordered p53 transactivation domain (p53TAD2) forms a transiently folded complex amenable to solution NMR structural analysis, as recently elucidated [6]. This provides a template for structure-guided design of next-generation p53 inhibitors and validates the use of DRI peptides to target challenging protein-protein interfaces lacking stable tertiary structure.

Application
Selection Property
Validation Focus
Senolytic target validation in primary cell models
Binding affinity and selectivity window
Confirm FOXO4-p53 disruption and dose-dependent apoptosis in senescent cells
In vivo chemotoxicity and aging studies
Multi-system functional endpoint response
Monitor body weight, fur condition, and plasma urea as model-response indicators
Comparative senescence-driven fibrosis research
Mechanistically distinct anti-fibrotic profile
Compare senescent cell clearance and collagen deposition vs. TGF-β pathway tools
Structural biology of disordered protein interactions
Transiently folded complex with p53TAD2
Solution NMR structural analysis; template for DRI-based inhibitor design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for FOXO4-DRI

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.